1,3-Nonanediol

Description

Significance of Acyclic 1,3-Diols as Versatile Chemical Motifs

Acyclic 1,3-diols are a significant class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. rsc.orgnih.govnih.gov Their prevalence in numerous natural products, including polyketides and macrolides, underscores their fundamental role in biological systems and as targets for synthetic chemists. nih.gov The 1,3-diol moiety is a key structural feature that dictates the three-dimensional architecture of these natural products, which in turn governs their biological activity.

In organic synthesis, the hydroxyl groups of 1,3-diols can be readily functionalized or transformed into other functional groups, providing a gateway to diverse molecular scaffolds. wikipedia.org They are extensively used as precursors for the synthesis of heterocycles, such as 1,3-dioxanes, and can be employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. wikipedia.org The ability to selectively protect and deprotect the hydroxyl groups adds to their versatility, allowing for sequential and site-specific modifications of a molecule.

Furthermore, the stereochemistry of the two hydroxyl groups in a 1,3-diol can be precisely controlled through various asymmetric synthesis strategies, leading to the formation of syn and anti diastereomers. nih.gov This stereochemical control is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired therapeutic effects. nih.govacs.org

Research Trajectories and Scope for 1,3-Nonanediol Investigation

The investigation into this compound is propelled by the broader interest in the unique properties and applications of 1,3-diols. Current and future research trajectories for this compound are focused on several key areas:

Asymmetric Synthesis: Developing novel and efficient stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-1,3-Nonanediol is a primary research focus. nih.gov This is driven by the demand for chiral building blocks in the pharmaceutical and fine chemical industries.

Polymer Chemistry: The incorporation of this compound as a monomer or a chain extender in the synthesis of polyesters, polyurethanes, and other polymers is an area of growing interest. ibm.comresearchgate.netnih.gov The long alkyl chain of this compound can impart hydrophobicity, flexibility, and specific thermal properties to the resulting polymers.

Materials Science: The potential use of this compound and its derivatives in the formulation of functional materials such as liquid crystals, surfactants, and biodegradable plastics is being explored. cymitquimica.com Its amphiphilic nature, arising from the hydrophilic diol head and the hydrophobic nonyl tail, makes it a candidate for self-assembly and interfacial applications.

Biocatalysis: The use of enzymes for the synthesis and kinetic resolution of this compound offers a green and sustainable alternative to traditional chemical methods. rsc.org Research in this area is focused on the discovery and engineering of enzymes with high selectivity and efficiency for this substrate.

The scope of investigation for this compound is expanding as chemists and material scientists recognize its potential to contribute to the development of new synthetic methodologies and advanced materials with tailored properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23433-07-0 |

| Molecular Formula | C9H20O2 |

| Molecular Weight | 160.26 g/mol epa.gov |

| Boiling Point | 90-92 °C @ 0.8 Torr cas.org |

| Melting Point | 14-16 °C cas.org |

| Appearance | Colorless liquid cymitquimica.com |

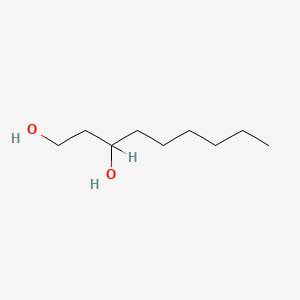

Structure

3D Structure

Properties

IUPAC Name |

nonane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJFUJNEYIYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274149 | |

| Record name | 1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-07-0 | |

| Record name | 1,3-Nonanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Nonanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Nonanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Nonanediol

Chemo-Catalytic Approaches to 1,3-Nonanediol Synthesis

Chemo-catalysis plays a pivotal role in the efficient and selective synthesis of this compound. These methods often involve the use of transition metal catalysts to facilitate key bond-forming or bond-breaking reactions, leading to the desired diol structure.

Catalytic Hydrogenation-Based Routes

Catalytic hydrogenation is a cornerstone for the synthesis of diols, including this compound. This approach typically involves the reduction of carbonyl or unsaturated functional groups to hydroxyl groups.

The selective reduction of oxygenated precursors, such as β-hydroxy ketones or keto-aldehydes, offers a direct pathway to 1,3-diols. Research has demonstrated the efficacy of ruthenium-based catalysts for the diastereoselective reduction of β-hydroxy ketones to 1,3-anti-diols. For instance, ruthenium trichloride (B1173362) (RuCl3) in combination with triphenylphosphine (B44618) (PPh3) has been shown to be an efficient catalyst system for this transformation, yielding 1,3-anti-diols with good yields and high diastereoselectivity acs.orgnih.govresearchgate.net. While specific data for this compound from a β-hydroxy ketone precursor like 3-oxononanal is not extensively detailed in the provided search results, the general methodology is well-established for similar substrates. The reduction of β-keto esters using chiral diphosphine/ruthenium complexes also provides access to enantiomerically pure β-hydroxy esters, which can then be reduced to 1,3-diols sctunisie.org.

A significant route to 1,3-diols involves the hydrogenation of α,β-unsaturated ketones and aldehydes. This process typically proceeds in two stages: initial hydrogenation of the carbon-carbon double bond, followed by the reduction of the carbonyl group. Alternatively, a single-step hydrogenation can achieve both transformations.

Research indicates that palladium-based catalysts (Pd/C) are highly active for the hydrogenation of unsaturated ketones, often showing a preference for reducing the C=C bond over the C=O bond acs.orggoogle.comorganic-chemistry.org. However, to obtain 1,3-diols, a subsequent reduction of the carbonyl group is necessary. Ruthenium and platinum catalysts have also been employed, with varying selectivities towards unsaturated alcohols or saturated products acs.org. For example, the hydrogenation of α,β-unsaturated ketones using nickel boride in methanol-water has been reported to yield saturated ketones google.com.

A more direct route to 1,3-diols from α,β-unsaturated carbonyl compounds involves a tandem hydrogenation process. For instance, the hydrogenation of α,β-unsaturated ketones can lead to β-hydroxy ketones, which are then further reduced to 1,3-diols wikipedia.org. While specific examples for this compound from a C9 α,β-unsaturated ketone like non-1-en-3-one are not explicitly detailed, the general principle involves catalysts capable of both C=C and C=O bond hydrogenation. For example, ruthenium catalysts have been used for the selective hydrogenation of unsaturated carbonyl compounds to saturated alcohols google.com.

Table 2.1.1.2: Catalytic Hydrogenation of α,β-Unsaturated Carbonyls to 1,3-Diols (Illustrative)

| Substrate Type (Example) | Catalyst System | Reaction Conditions | Product Type | Yield/Selectivity (Illustrative) | Reference |

| α,β-Unsaturated Ketone | Pd/C | H₂, Ethanol, 333 K | Saturated Ketone | High C=C reduction | acs.orggoogle.com |

| α,β-Unsaturated Aldehyde | Ru/C | H₂, Solvent | Unsaturated Alcohol | High C=O reduction | acs.orggoogle.com |

| β-Hydroxy Ketone | RuCl₃/PPh₃ | H₂, Solvent | 1,3-anti-Diol | Good yields, high diastereoselectivity | acs.orgnih.govresearchgate.net |

Hydroformylation Strategies for Carbon Chain Extension and Diol Formation

Hydroformylation, also known as the oxo process, is a powerful method for introducing a formyl group and a hydrogen atom across a carbon-carbon double bond, effectively extending the carbon chain. This process is often coupled with a subsequent reduction step to yield diols.

Hydroformylation reactions are predominantly catalyzed by transition metal complexes, with rhodium and cobalt being the most industrially significant wikipedia.orgrsc.orgmdpi.commt.comunits.itrsc.orgethz.ch. Rhodium catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are known for their high activity and selectivity, particularly for linear aldehyde formation, and operate under milder conditions compared to cobalt rsc.orgmdpi.commt.comethz.ch. Cobalt catalysts, while historically used and sometimes requiring harsher conditions, can also be effective and possess inherent hydrogenation activity wikipedia.orgmt.comunits.itgoogle.comrsc.org.

For the synthesis of 1,3-diols, hydroformylation can be applied to functionalized olefins or epoxides. For example, the hydroformylation of epoxides, such as ethylene (B1197577) oxide, in the presence of cobalt catalysts and phosphine oxides can yield β-hydroxyaldehydes, which can then be hydrogenated to 1,3-diols rsc.orgrsc.orggoogle.com. While specific examples for this compound are not directly provided, the principle involves hydroformylating a C8 precursor (e.g., an epoxide or an alkene with appropriate functionalization) to a C9 aldehyde intermediate. Rhodium catalysts are also employed in the hydroformylation of functionalized olefins like allyl alcohol to produce diol precursors wikipedia.org.

Table 2.1.2.1: Hydroformylation Catalysis for Diol Precursor Synthesis

| Catalyst System | Substrate Type (Example) | Reaction Type / Product | Conditions (Illustrative) | Selectivity (Illustrative) | Reference |

| Rh/Phosphine Ligand | Olefins (e.g., 1-Octene) | Hydroformylation | Moderate pressure/temp. | High linear aldehyde | rsc.orgmdpi.com |

| Co/Phosphine Oxide | Epoxides | Hydroformylation | Mild conditions (70°C, 40 bar) | β-hydroxyaldehyde | rsc.orgrsc.org |

| Co/Phosphine Ligand | Olefins | Hydroformylation | High pressure/temp. | Aldehydes | wikipedia.orgmt.com |

| Rh/Phospholanoalkane | Oxiranes (Epoxides) | Hydroformylation | Mild conditions | 1,3-Diols (via aldehyde) | google.com |

Following hydroformylation, the resulting aldehydes are typically reduced to the corresponding alcohols to form diols. This reduction step is commonly achieved through catalytic hydrogenation. For instance, the β-hydroxyaldehydes produced from epoxide hydroformylation can be directly hydrogenated in a one-pot, two-step process to yield 1,3-diols rsc.orgrsc.org.

Table 2.1.2.2: Post-Hydroformylation Reduction to 1,3-Diols

| Hydroformylation Product | Reduction Catalyst | Reaction Conditions | Product Type | Yield/Selectivity (Illustrative) | Reference |

| β-Hydroxyaldehyde | Pd/C | H₂, Solvent | 1,3-Diol | High yield | rsc.orgrsc.org |

| Aldehyde | Various Hydrogenation Catalysts | H₂, Pressure, Temp. | 1,3-Diol | Varies | wikipedia.orggoogle.com |

Stereochemical Control in 1,3 Nonanediol Synthesis and Transformations

Enantioselective Synthesis of 1,3-Nonanediol Enantiomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For a 1,3-diol like this compound, this means selectively forming the (R,R), (S,S), (R,S), or (S,R) stereoisomer. This is most effectively achieved through asymmetric catalysis or by using chiral auxiliaries that temporarily impart chirality to the substrate.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis utilizes chiral catalysts to transform prochiral or racemic substrates into enantiomerically enriched products. This approach is highly efficient as only a small amount of the chiral catalyst is needed. Methods applicable to this compound synthesis include biocatalysis, chemoenzymatic catalysis, and organocatalysis.

Biocatalytic Deracemization: A powerful strategy for producing single-enantiomer diols is the deracemization of a low-cost racemic mixture. For instance, a whole-cell stereoinverting cascade system has been developed for the synthesis of (R)-1,3-butanediol. researchgate.netnih.gov This process uses two different microorganisms in a sequential manner:

Enantioselective Oxidation: Candida parapsilosis cells selectively oxidize the (S)-enantiomer of the 1,3-diol to the corresponding β-hydroxyketone (4-hydroxy-2-butanone). nih.govnih.gov

Asymmetric Reduction: Pichia kudriavzevii cells then reduce the intermediate ketone to the (R)-enantiomer of the 1,3-diol. nih.gov

This dual-action, one-pot process converts the entire racemic mixture into a single (R)-enantiomer, achieving a theoretical yield of 100%. Under optimized conditions, this method has produced (R)-1,3-butanediol from its racemate with an enantiomeric excess (ee) of 99.5%. researchgate.netnih.gov

Chemoenzymatic Dynamic Kinetic Asymmetric Transformation (DYKAT): This approach combines an enzyme and a metal catalyst to convert a racemic mixture of diastereomers into a single, enantiomerically pure stereoisomer. nih.gov In the synthesis of enantiopure syn-1,3-diacetates from a racemic mixture of syn- and anti-1,3-diols, the process involves three coupled reactions in one pot:

Enzymatic Transesterification: A lipase (B570770) (such as Candida antarctica lipase B, CALB) selectively acylates one enantiomer of the diol. nih.gov

Ruthenium-Catalyzed Epimerization: A ruthenium complex racemizes the non-reacting alcohol stereocenter of the remaining diol enantiomer, bringing it back into equilibrium with the reactive enantiomer. nih.gov

Intramolecular Acyl Migration: A rapid acyl migration occurs in the syn-1,3-diol monoacetate intermediate. nih.gov

This combination allows for the conversion of all four stereoisomers present in the starting material into a single enantiopure syn-diacetate with yields up to 73% and excellent enantioselectivities (>99% ee). nih.govpnas.org

Organocatalysis: Small organic molecules can also act as chiral catalysts. Proline and its derivatives are effective organocatalysts for asymmetric aldol (B89426) reactions, which can generate chiral β-hydroxy ketones—key precursors to 1,3-diols. nih.gov A new proline-derived organocatalyst, in conjunction with Cu(OTf)₂, has been used to catalyze the aldol reaction between various ketones and aldehydes, producing chiral 1,3-keto alcohols with nearly perfect enantiomeric excess (>99% ee). nih.gov Subsequent stereoselective reduction of the ketone functionality yields the desired chiral 1,3-diols. nih.gov

| Method | Catalyst System | Substrate Type | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Deracemization | Whole cells (C. parapsilosis & P. kudriavzevii) | Racemic 1,3-Butanediol (B41344) | (R)-1,3-Butanediol | 99.5% | researchgate.netnih.gov |

| Chemoenzymatic DYKAT | Lipase (CALB) + Ru-catalyst | Racemic syn/anti 1,3-Diols | Enantiopure syn-1,3-Diacetate | >99% | nih.gov |

| Organocatalytic Aldol Reaction | Proline-derived catalyst + Cu(OTf)₂ | Aldehyde + Ketone | Chiral 1,3-Keto Alcohol | >99% | nih.gov |

Chiral Auxiliary and Ligand-Controlled Methods

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

The Evans asymmetric aldol reaction is a benchmark for this strategy and is highly applicable to the synthesis of 1,3-diols. blogspot.com In this method, a carboxylic acid is first converted into an N-acyl oxazolidinone, where the oxazolidinone, derived from a chiral amino alcohol, serves as the auxiliary. wikipedia.org

Enolate Formation: Treatment with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base selectively forms the Z-enolate. blogspot.com

Diastereoselective Aldol Addition: The chiral auxiliary blocks one face of the enolate, forcing an incoming aldehyde to attack from the less sterically hindered face. This process establishes two new contiguous stereocenters with a high degree of diastereoselectivity, typically favoring the syn-aldol adduct. wikipedia.org

Auxiliary Removal: The auxiliary is then cleaved (e.g., via hydrolysis or reduction) to reveal a chiral β-hydroxy acid or alcohol. Subsequent reduction of the carbonyl group furnishes the chiral 1,3-diol. blogspot.com

This method provides excellent control over the absolute stereochemistry of the resulting diol, dictated by the choice of the (R)- or (S)-auxiliary.

Diastereoselective Control in this compound Derivative Synthesis

For 1,3-diols, which have two stereocenters, there are two possible relative configurations: syn and anti. Diastereoselective synthesis aims to selectively produce one of these diastereomers over the other.

Syn- and Anti-Diastereomer Differentiation and Selective Formation

Several methods allow for the selective formation of either syn- or anti-1,3-diols by controlling the reaction mechanism and transition state geometry.

Cyclization of Homoallylic Alcohols: A one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols provides a direct route to syn-1,3-diol derivatives. nih.govresearchgate.netnih.gov The reaction proceeds with high diastereoselectivity (>19:1 dr) and transfers the chirality of the starting alcohol to the product (>99% ee). nih.govresearchgate.net This method relies on the formation of a cyclic intermediate that directs the stereochemistry of the final product.

Substrate-Controlled Epoxide Opening: The complementary synthesis of both syn- and anti-1,3-diols can be achieved through the regioselective cleavage of chiral 2,3-epoxy alcohols. mdpi.com The stereochemical outcome is dependent on the geometry of the starting epoxide:

Cleavage of a trans-epoxide with an organometallic reagent yields an anti-1,3-diol. mdpi.com

Cleavage of a cis-epoxide under the same conditions produces a syn-1,3-diol. mdpi.com

This substrate-controlled approach allows access to either diastereomer from readily available chiral epoxides.

Dynamic Kinetic Asymmetric Transformation (DYKAT): As mentioned previously, the chemoenzymatic DYKAT process not only provides high enantioselectivity but also high diastereoselectivity, preferentially forming syn-1,3-diacetates with diastereomeric ratios greater than 90% syn. nih.govpnas.org

| Method | Starting Material | Key Reagents/Conditions | Major Diastereomer | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|---|

| Carboxylation/Bromocyclization | Chiral Homoallylic Alcohol | CO₂, t-BuOBr | syn | >19:1 | nih.govresearchgate.net |

| Epoxide Ring Opening | cis-2,3-Epoxy Alcohol | Alkenyl Grignard | syn | - | mdpi.com |

| Epoxide Ring Opening | trans-2,3-Epoxy Alcohol | Alkenyl Grignard | anti | - | mdpi.com |

| Chemoenzymatic DYKAT | Racemic syn/anti 1,3-Diols | Lipase + Ru-catalyst | syn | >90% syn | nih.gov |

Control of Multiple Stereocenters in 1,3-Diol Skeletons

Building molecules with multiple stereocenters, such as those found in polyketide natural products, requires precise stereocontrol. rsc.org The synthesis of 1,3-diol skeletons with defined stereochemistry across multiple centers is often achieved through iterative or substrate-controlled strategies.

Methods like the Evans asymmetric aldol reaction are powerful in this regard because they are substrate-controlled. blogspot.com An existing stereocenter (on the chiral auxiliary) directs the formation of two new stereocenters. Similarly, the diastereoselective cyclization of an already chiral homoallylic alcohol uses the existing stereocenter to control the formation of the new ones. nih.govresearchgate.net By applying these stereoselective reactions iteratively, complex stereochemical arrays, such as the polypropionate fragments found in macrolide antibiotics, can be constructed with high fidelity. rsc.org

Mechanistic Insights into Stereochemical Phenomena

The stereochemical outcome of a reaction is determined by the energetic differences between competing diastereomeric transition states. Understanding these transition states is key to rationalizing and predicting selectivity.

Evans Aldol Reaction: The high syn-diastereoselectivity of the Evans aldol reaction is explained by the Zimmerman-Traxler model. The Z-enolate coordinates to the boron center, and the reaction proceeds through a rigid, six-membered chair-like transition state. blogspot.com The bulky substituent on the oxazolidinone auxiliary adopts a pseudo-equatorial position to minimize steric strain. This arrangement forces the R group of the aldehyde to also occupy a pseudo-equatorial position, leading to the observed syn stereochemistry upon C-C bond formation. blogspot.com

Chemoenzymatic DYKAT: In the DYKAT of 1,3-diols, the high syn-diastereoselectivity arises from the kinetics of the intramolecular acyl migration step. nih.gov The migration of the acyl group from one hydroxyl to the other proceeds through a cyclic intermediate. The transition state leading to the syn-1,3-diol monoacetate is sterically less hindered and therefore energetically more favorable than the transition state leading to the anti isomer. This results in a faster rate of formation for the syn product, which is then trapped by a second acylation, driving the equilibrium toward the enantiopure syn-diacetate. nih.govpnas.org

Carboxylation/Bromocyclization: The diastereoselectivity in the one-pot synthesis of syn-1,3-diol derivatives is believed to arise from a halonium-ion-initiated cyclization cascade. The reaction of the homoallylic alcohol with an electrophilic bromine source is thought to form a cyclic bromonium ion intermediate. The neighboring carbonate group, formed in situ from the alcohol and CO₂, then attacks intramolecularly in an Sₙ2-like fashion. This backside attack on the cyclic intermediate dictates the relative stereochemistry, leading to the predominant formation of the syn product.

Intramolecular Acyl Migration in Syn-1,3-Diol Monoacetates

Intramolecular acyl migration in 1,3-diol monoacetates is a facile process that can significantly influence the stereochemical outcome of enzymatic and chemoenzymatic reactions. nih.gov This phenomenon has been identified as the reason for unexpectedly low diastereoselectivity in certain kinetic asymmetric transformations of acyclic 1,3-alkanediols. nih.gov However, this rapid acyl transfer can be harnessed as a powerful tool in synthetic strategies designed to produce stereochemically pure compounds. nih.gov

In the case of unsymmetrical 1,3-diols, such as derivatives of this compound, enzymatic acylation often occurs selectively at one of the hydroxyl groups, typically the one adjacent to a smaller substituent, leading to the formation of a monoacetate. nih.gov For a syn-1,3-diol monoacetate, a rapid 1,3-acyl migration can occur. nih.gov This migration proceeds through a cyclic intermediate where both the substituents at the 1- and 3-positions can occupy equatorial positions, leading to a thermodynamically favorable transition state. nih.gov This facile migration is a key component in dynamic kinetic asymmetric transformation processes, enabling the conversion of one monoacetate stereoisomer into another, which can then undergo further enzymatic reaction. nih.gov

Conversely, the corresponding acyl migration in an anti-1,3-diol monoacetate is significantly slower. nih.gov This is because the cyclic intermediate for the anti-isomer would require one substituent to be in an axial position and the other in an equatorial position, which is a less stable arrangement. nih.gov This difference in the rate of acyl migration between the syn- and anti-isomers is a critical factor that allows for the preferential formation of syn-1,3-diacetate products in chemoenzymatic systems. nih.gov

The general mechanism for this process in a dynamic kinetic asymmetric transformation is illustrated in the table below, highlighting the key steps.

| Step | Description | Reactant | Product | Key Feature |

| 1 | Enzymatic Acylation | syn-1,3-diol | syn-1,3-diol monoacetate | A lipase, such as Candida antarctica lipase B (CALB), catalyzes the selective acylation. nih.gov |

| 2 | Intramolecular Acyl Migration | syn-1,3-diol monoacetate (isomer 1) | syn-1,3-diol monoacetate (isomer 2) | A rapid, syn-selective 1,3-acyl transfer occurs. nih.gov |

| 3 | Enzymatic Acylation | syn-1,3-diol monoacetate (isomer 2) | syn-1,3-diacetate | The newly formed monoacetate is further acylated by the enzyme to yield the final product. nih.gov |

Epimerization Processes in Racemic Mixtures

Epimerization, the change in the configuration of one of several chiral centers in a molecule, is another vital process for controlling the stereochemistry of this compound. In the context of dynamic kinetic asymmetric transformations, epimerization is often catalyzed by a transition metal complex, such as one containing ruthenium. nih.gov This allows for the in-situ racemization of the less reactive stereoisomer of the starting material, enabling its conversion into the more reactive form and ultimately leading to a theoretical yield of 100% for the desired enantiomerically pure product. nih.gov

For a racemic mixture of a 1,3-diol, a chemoenzymatic system can be designed to selectively acylate one enantiomer. The remaining, unreacted enantiomer can then be epimerized by the ruthenium catalyst, converting it into the reactive enantiomer, which can then be acylated by the enzyme. nih.gov This continuous cycle of enzymatic resolution and in-situ racemization is the hallmark of a successful dynamic kinetic resolution.

The efficiency of this process is dependent on the relative rates of the enzymatic acylation and the metal-catalyzed epimerization. For an effective deracemization–deepimerization of a mixture of 1,3-diols, the ruthenium-catalyzed epimerization of the unreactive monoacetate intermediate is crucial. nih.gov For instance, an anti-monoacetate, which undergoes slow acyl migration, can be epimerized by the ruthenium catalyst to the corresponding syn-monoacetate. nih.gov This syn-isomer can then rapidly undergo the desired acyl migration and subsequent enzymatic acylation to furnish the enantiomerically pure syn-diacetate. nih.gov

The following table outlines the key parameters and findings in a study involving the dynamic kinetic asymmetric transformation of 1,3-diols, which includes epimerization.

| Parameter | Observation | Significance |

| Catalyst | A ruthenium complex is effective for the epimerization of the secondary alcohol in the diol or diol monoacetate. nih.gov | Enables the conversion of the less reactive stereoisomer into the more reactive one. nih.gov |

| Enzyme | Lipases, such as Candida antarctica lipase B (CALB), are used for the enantioselective acylation. nih.gov | Provides the necessary stereoselectivity in the acylation step. nih.gov |

| Acyl Donor | The choice of acyl donor, such as isopropenyl acetate, can be crucial for the efficiency of the overall process. nih.gov | Can significantly improve the yield and selectivity of the dynamic kinetic asymmetric transformation. nih.gov |

| Outcome | Enantiomerically pure (ee > 99%) syn-1,3-diacetates can be obtained in good yields (up to 73%) and high diastereomeric ratios (>90% syn). nih.gov | Demonstrates the successful coupling of enzymatic transesterification, metal-catalyzed epimerization, and intramolecular acyl migration. nih.gov |

Chemical Transformations and Derivatization Strategies for 1,3 Nonanediol

Functional Group Interconversions and Esterification Reactions

Esterification represents a primary route for derivatizing the hydroxyl groups of 1,3-Nonanediol. This subsection covers the selective formation of mono- and di-esters, as well as the synthesis of specific ester types such as diacetates and diacrylates.

This compound possesses a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C3 position, offering differential reactivity. Selective monoesterification can be achieved by carefully controlling reaction conditions, particularly the stoichiometry of the acylating agent. Employing one equivalent of an acylating agent, such as acetic anhydride (B1165640), under mild catalytic conditions (e.g., using a weak acid or enzyme) can favor the esterification of the more accessible primary hydroxyl group.

Di-esterification involves reacting this compound with an excess of the acylating agent, ensuring that both the primary and secondary hydroxyl groups are converted into ester functionalities. This is typically accomplished using carboxylic acid anhydrides or acid chlorides in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid (TsOH).

The synthesis of specific diesters, such as diacetates and diacrylates, are common derivatization strategies for this compound.

Diacetate Synthesis: The conversion of this compound to its diacetate derivative is readily achieved by reacting it with acetic anhydride or acetyl chloride. Acid catalysts, such as sulfuric acid or TsOH, are commonly employed to promote the reaction. Alternatively, bases like pyridine (B92270) can be used, especially with acid chlorides, to catalyze the reaction and neutralize the generated hydrochloric acid. This process yields a stable diacetate ester.

Diacrylate Synthesis: The synthesis of this compound diacrylate involves reacting the diol with acryloyl chloride or acrylic anhydride. These reactions are typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, which acts as a catalyst and an acid scavenger. The resulting diacrylate is a difunctional monomer suitable for polymerization applications.

Table 1: Esterification Reactions of this compound

| Reaction Type | Acylating Agent | Catalyst/Conditions | Product Type | Selectivity Considerations |

| Monoesterification | Acetic Anhydride | Stoichiometric control (1 equiv), mild acid/enzyme | This compound Monoacetate | Preferential esterification at the primary C1 hydroxyl. |

| Diesterification | Acetic Anhydride | Excess anhydride, acid catalyst (e.g., H₂SO₄) | This compound Diacetate | Reaction driven to completion for both hydroxyls. |

| Diacylation | Acryloyl Chloride | Base (e.g., Et₃N, Pyridine) | This compound Diacrylate | Rapid reaction at both hydroxyl groups. |

| Esterification | Fatty Acid (e.g., Oleic Acid) | Coupling agent (e.g., DCC/DMAP) or enzyme | Mono- or Di-fatty acid ester | Enzymatic methods can offer higher regioselectivity. |

Formation of Cyclic Derivatives and Protecting Group Strategies

This subsection focuses on the formation of cyclic structures from this compound, primarily through reactions with carbonyl compounds to form acetals and ketals, and discusses the stereoselective aspects of these ring-closing reactions.

This compound can undergo cyclization with aldehydes and ketones in the presence of an acid catalyst to form six-membered cyclic acetals or ketals, known as 1,3-dioxanes. This reaction is a common method for protecting the diol functionality.

Reacting this compound with aldehydes, such as formaldehyde (B43269) or acetaldehyde, under acidic conditions (e.g., using TsOH or HCl) leads to the formation of 1,3-dioxane (B1201747) derivatives. For example, reaction with formaldehyde yields a 1,3-dioxane where the C1 and C3 hydroxyls are bridged by a methylene (B1212753) group. Similarly, reaction with ketones, such as acetone, produces cyclic ketals, also forming six-membered rings. These cyclic acetals and ketals are stable under neutral and basic conditions, serving as effective protecting groups that can be cleaved under acidic aqueous conditions to regenerate the diol.

The synthesis of cyclic derivatives from this compound can be achieved with stereoselectivity, particularly when employing chiral carbonyl compounds or chiral acid catalysts. The reaction of a chiral aldehyde or ketone with a diol can lead to the formation of multiple diastereomeric cyclic products.

When this compound (which may exist as stereoisomers) reacts with achiral aldehydes or ketones, diastereomeric cyclic acetals/ketals can form. If the starting this compound is enantiomerically pure, reaction with an achiral carbonyl compound will yield a single diastereomer of the cyclic product. Conversely, a racemic diol reacting with an achiral carbonyl compound will produce a mixture of diastereomeric cyclic products.

Furthermore, the use of chiral catalysts, such as chiral Brønsted or Lewis acids, can induce asymmetry during the acetalization or ketalization process, even with achiral reactants. This enables the preferential formation of one enantiomer or diastereomer of the cyclic product, providing a pathway to enantiomerically enriched cyclic acetals/ketals derived from this compound.

Synthesis of Novel Chemical Entities from this compound

This compound serves as a valuable starting material for the synthesis of a range of novel chemical entities. Its synthesis can be achieved through various routes, including the ozonolysis of methyl ricinoleate (B1264116) followed by electrochemical reduction, yielding (R)-(−)-1,3-nonanediol with good efficiency researchgate.netresearchgate.net. Beyond its direct synthesis, this compound itself is a precursor to other valuable compounds. For instance, it has been utilized in the preparation of (R)-γ-decalactone and (R)-δ-undecalactone, as well as (S)-3-nonanol researchgate.net. The diol's structure also lends itself to optical resolution techniques, such as the formation of diastereomeric spiroacetals with chiral ketones like l-menthone, facilitating the isolation of enantiomerically pure diols researchgate.net. This capability is crucial for applications requiring specific stereochemistry.

Furthermore, this compound and its derivatives, particularly 1,3-fatty diols, are recognized for their utility in various industrial applications. They can function as monomers in the production of polymers, contributing to the development of materials with tailored properties google.comgoogle.comgoogle.com. Their amphiphilic nature also positions them as precursors for surfactants and as functional ingredients in personal care products, detergents, pigments, coatings, and as industrial solvents and plasticizers google.comgoogle.com.

Table 1: Synthesis and Applications of this compound Derivatives

| Derivative Name/Type | Synthesis Method/Reagent | Key Application/Use | Source Reference(s) |

| (R)-1,3-Nonanediol | Ozonolysis of methyl ricinoleate + electrochemical reduction | Optical resolution of dl-menthone | researchgate.netresearchgate.net |

| This compound, 1-propanoate | Esterification with propionic acid | Cosmetics, chemical synthesis | ontosight.ai |

| Diastereomeric Spiroacetals | Reaction with l-menthone | Optical resolution of 1,3-alkanediols | researchgate.net |

| syn-1,3-Diacetates | Dynamic kinetic asymmetric transformation | Enantiopure synthesis | pnas.org |

| 1,3-Fatty Diols (general) | Various (including microbial production) | Monomers for polymers, surfactant precursors, emollients | google.comgoogle.comgoogle.com |

Derivatization for Specific Chemical Reactivity Profiles

This compound can undergo various derivatization reactions to modify its chemical reactivity and introduce new functionalities, thereby tailoring it for specific applications.

Esterification: The hydroxyl groups of this compound can be esterified. For instance, reaction with propionic acid or its derivatives yields this compound, 1-propanoate, which exhibits moisturizing and emollient properties useful in cosmetics and pharmaceuticals ontosight.ai. Dynamic kinetic asymmetric transformation of 1,3-diols can lead to the formation of enantiopure syn-1,3-diacetates, showcasing the utility of esterification in stereoselective synthesis pnas.org.

Acetal and Spiroacetal Formation: The diol functionality allows for the formation of acetals and spiroacetals. Reaction with chiral aldehydes or ketones, such as l-menthone, produces diastereomeric spiroacetals. These derivatives are valuable for the optical resolution of racemic 1,3-alkanediols, enabling the separation of enantiomers through chromatographic methods researchgate.net.

Etherification: One of the hydroxyl groups can be selectively protected as an ether. For example, the formation of a methoxymethyl ether (MOM ether) on one of the hydroxyl groups of this compound (as seen in 2-methoxymethoxy-1,3-nonanediol) serves to modulate reactivity, allowing for selective transformations at the unprotected hydroxyl site orgsyn.org.

Polymerization and Surfactant Precursors: As a difunctional molecule, this compound, particularly in its fatty diol forms, can act as a monomer in polymerization reactions, contributing to the synthesis of polyesters and other polymeric materials google.comgoogle.comgoogle.com. Its structure also makes it a suitable precursor for the synthesis of various surfactants google.com.

Table 2: Derivatization Strategies for this compound

| Derivatization Type | Reagents/Conditions | Resulting Functional Group/Structure | Specific Reactivity Profile/Application | Source Reference(s) |

| Esterification | Propionic acid/catalyst; Acetic anhydride/pyridine | Ester (e.g., propanoate, acetate) | Modified properties (emollient), enantioselective synthesis of diacetates | ontosight.aipnas.org |

| Acetal Formation | Aldehydes/Ketones (e.g., l-menthone) | Cyclic acetal/spiroacetal | Optical resolution of diols | researchgate.net |

| Etherification | Methoxymethyl chloride (MOM-Cl) | Methoxymethyl ether (MOM ether) | Protection of hydroxyl group for selective reactions | orgsyn.org |

| Polymerization | Various monomers (e.g., diisocyanates, epoxides) | Polyols, polyesters | Monomer in polymer production | google.comgoogle.comgoogle.com |

| Surfactant Synthesis | (Implied reactions of hydroxyl groups) | Surfactant precursors | Precursor for surfactant molecules | google.com |

The derivatization of this compound allows for fine-tuning of its properties, enabling its application in diverse fields ranging from fine chemical synthesis to materials science.

Compound List:

this compound

(R)-1,3-Nonanediol

dl-menthone

(R)-γ-decalactone

(R)-δ-undecalactone

(S)-3-nonanol

this compound, 1-propanoate

Propionic acid

Acetic anhydride

Pyridine

l-menthone

2-methoxymethoxy-1,3-nonanediol

Methoxymethyl chloride (MOM-Cl)

1,3-alkanediols

syn-1,3-diacetates

1,3-fatty diols

Role of 1,3 Nonanediol As a Versatile Chemical Building Block

Applications in Advanced Organic Synthesis

The unique 1,3-diol motif is a common structural element in a vast number of biologically active natural products, particularly those derived from polyketides. nih.gov This prevalence has driven the development of synthetic methodologies that utilize molecules like 1,3-Nonanediol to construct complex molecular architectures with high degrees of stereochemical control.

As Chiral Auxiliaries and Intermediates for Stereocenter Induction

In asymmetric synthesis, achieving a specific three-dimensional arrangement of atoms (stereochemistry) is critical. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter. wikipedia.org Once the desired stereochemistry is set, the auxiliary is removed. wikipedia.org

Optically pure 1,3-diols are highly sought-after for their role as chiral building blocks and intermediates in the synthesis of pharmaceuticals and other complex molecules. nih.gov Enantiomerically pure this compound can serve this purpose effectively. For instance, it can be reacted with a prochiral ketone or aldehyde to form a chiral acetal. The steric bulk and defined stereochemistry of the diol can then direct the approach of a reagent to one face of the molecule, leading to the creation of a new stereocenter with high selectivity. This strategy is foundational in modern organic synthesis for producing single-enantiomer drugs and natural products.

Table 1: General Strategy for Using a Chiral 1,3-Diol as an Auxiliary

| Step | Description | Purpose |

| 1. Attachment | A prochiral substrate (e.g., a ketone) is reacted with enantiopure this compound. | To form a chiral intermediate, such as a chiral acetal or ketal. |

| 2. Stereoselective Reaction | The intermediate undergoes a reaction (e.g., alkylation, reduction) where the auxiliary directs the stereochemical outcome. | To create a new stereocenter with a specific (R) or (S) configuration. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | To release the now-chiral product and often recover the auxiliary for reuse. wikipedia.org |

Precursor for Complex Polyketide and Natural Product Analogues

Polyketides are a large and structurally diverse class of natural products that includes many important medicines, such as antibiotics and immunosuppressants. A recurring structural motif within these complex molecules is the 1,3-polyol chain. nih.gov The stereoselective synthesis of these acyclic 1,3-diol units is a significant focus in synthetic chemistry. nih.gov

This compound serves as an ideal starting material or intermediate for the synthesis of segments of these natural products or for creating simplified, non-natural analogues for structure-activity relationship studies. By employing iterative synthetic strategies, chemists can couple molecules of this compound or its derivatives to build up the characteristic poly-acetate backbone of polyketides. chemrxiv.org This modular approach allows for precise control over the stereochemistry at each step, enabling the construction of complex polyol chains. semanticscholar.org Recently, engineered polyketide synthase (PKS) platforms have been developed to produce a wide range of 1,3-diols, highlighting the importance of this structural unit. biorxiv.org

Integration into Novel Organic Reaction Sequences

The efficiency of organic synthesis is greatly enhanced by the use of domino reactions (also known as cascade or tandem reactions). e-bookshelf.deepfl.ch These processes involve two or more bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. epfl.ch This approach saves time, resources, and reduces waste. e-bookshelf.de

This compound is a suitable substrate for integration into such novel reaction sequences. For example, it can be a starting point in a Prins cyclization, a powerful reaction for forming carbon-carbon bonds and creating cyclic ethers, which are common in many natural products. researchgate.net Furthermore, its diol functionality can be used to initiate or terminate complex reaction cascades designed to rapidly build molecular complexity. nih.gov One-pot procedures that combine enzymatic transesterification with metal-catalyzed epimerization have been developed to efficiently convert racemic mixtures of 1,3-diols into enantiomerically pure products, demonstrating a sophisticated integration of reaction types. nih.gov

Utilization in Polymer Science and Engineering

In polymer chemistry, diols are fundamental monomers used in step-growth polymerization to produce a wide array of materials. The specific structure of this compound, with its two hydroxyl groups and a flexible nine-carbon backbone, makes it a valuable component for synthesizing specialty polymers with tailored properties.

Monomer in Polyester and Polyurethane Synthesis

Polyesters and polyurethanes are two of the most important classes of commercial polymers. Diols are essential building blocks for both. researchgate.net

Polyesters are formed through the polycondensation reaction of a diol with a dicarboxylic acid.

Polyurethanes are synthesized from the reaction of a diol with a diisocyanate. google.com

When this compound is used as the diol monomer, its long, flexible alkyl chain becomes incorporated into the polymer backbone. This typically imparts properties such as increased flexibility, lower glass transition temperatures, and improved impact resistance compared to polymers made with shorter-chain diols like 1,3-propanediol. These characteristics are desirable for applications such as coatings, adhesives, and elastomers. pcimag.com

Table 2: Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Linkage Formed | Key Properties Influenced by this compound |

| Polyester | Dicarboxylic Acid (e.g., Adipic Acid) | Ester (-O-C=O) | Flexibility, Hydrophobicity, Lower Melting Point |

| Polyurethane | Diisocyanate (e.g., Hexamethylene Diisocyanate) | Urethane (-O-C(=O)-NH-) | Elasticity, Soft Segments, Thermal Properties |

Precursor for Advanced Thermosets and Cross-linked Polymeric Structures

Thermosets are polymers that are cured into a rigid, cross-linked network structure, resulting in materials with high thermal stability and mechanical strength. mdpi.com While this compound itself is a linear diol, it serves as an excellent precursor for creating monomers used in thermoset formulations.

The two hydroxyl groups of this compound can be chemically modified to introduce reactive functionalities capable of cross-linking. For example, they can be reacted with acrylic acid to form a diacrylate monomer or with epichlorohydrin to form a diepoxide monomer. These functionalized monomers can then be polymerized using mechanisms like free-radical polymerization or ring-opening polymerization to form a densely cross-linked network. nsf.gov

Additionally, in polyurethane systems, this compound can act as a chain extender or a cross-linking agent, particularly in formulations with a high NCO/OH ratio, to control the network density and final material properties. mdpi.com This versatility allows for the design of advanced thermosets for applications in composites, structural adhesives, and high-performance coatings. mdpi.com

Influence on Polymer Mechanical and Thermal Properties

The incorporation of this compound as a monomeric unit into polymer chains, such as polyesters or polyurethanes, is predicted to have a significant influence on the material's mechanical and thermal properties. This influence stems directly from its distinct molecular structure: a nine-carbon aliphatic chain with hydroxyl groups at the 1- and 3-positions. This asymmetric structure, featuring one primary and one secondary hydroxyl group, introduces a six-carbon side chain at the point of polymerization.

When used in step-growth polymerization, this structure imparts several key characteristics to the resulting polymer:

Disruption of Chain Regularity and Crystallinity: Unlike its linear isomer, 1,9-nonanediol, the branched structure of this compound disrupts the regular packing of polymer chains. This steric hindrance makes it more difficult for crystalline domains to form, leading to polymers that are more amorphous in nature. The reduction in crystallinity typically results in increased transparency and flexibility.

Impact on Glass Transition Temperature (Tg): The presence of the hexyl side chain restricts the rotational freedom of the polymer backbone. More thermal energy is required to induce segmental motion in the amorphous regions. Consequently, polymers incorporating this compound are expected to exhibit a higher glass transition temperature (Tg) compared to those synthesized with equivalent linear diols. This can extend the service temperature range of the material.

Mechanical Properties: The reduced crystallinity and more amorphous nature generally lead to softer, more elastomeric materials with lower tensile strength and modulus but potentially higher elongation at break compared to semi-crystalline polymers derived from linear diols. Research on similar bio-based diols in polyurethanes has shown that the strategic selection of monomers can yield materials with toughness and strength comparable to their petroleum-based counterparts. nih.govethernet.edu.et For instance, studies on thermoplastic poly(ester-urethanes) using various bio-based glycols (including the C9 isomer 1,9-nonanediol) with a bio-based diisocyanate (1,7-heptamethylene diisocyanate) have produced materials with robust mechanical performance. nih.gov This suggests that this compound could be a viable component in the formulation of high-performance, bio-based thermoplastic polyurethanes (TPUs). nih.govethernet.edu.et

The following table provides a theoretical comparison of the expected effects on polymer properties when incorporating this compound versus its linear isomer, 1,9-nonanediol.

| Property | Influence of this compound | Influence of 1,9-Nonanediol | Rationale |

| Crystallinity | Lower | Higher | The hexyl side chain in this compound disrupts polymer chain packing, hindering crystallization. The linear structure of 1,9-nonanediol allows for more orderly chain alignment. |

| Glass Transition (Tg) | Higher | Lower | The side chain restricts segmental rotation of the polymer backbone, requiring more energy for motion. Linear chains have greater rotational freedom. |

| Flexibility/Elasticity | Higher | Lower | A more amorphous structure typically results in greater flexibility and elastomeric behavior. Higher crystallinity leads to more rigid materials. |

| Tensile Modulus | Lower | Higher | Reduced crystallinity and weaker inter-chain forces generally result in a lower modulus. Crystalline domains act as physical crosslinks, increasing stiffness. |

| Optical Clarity | Higher | Lower | The amorphous nature reduces light scattering that occurs at the boundaries of crystalline and amorphous domains. |

Contributions to Materials Science Development

This compound represents a valuable building block in the advancement of materials science, primarily by offering a pathway to novel bio-based polymers with tunable properties. Its utility lies in its potential to create materials that are not only more sustainable but also possess unique functional characteristics derived from its distinct molecular architecture.

Integration into Functional Polymeric Materials for Specific Applications

The integration of this compound into polymer backbones can create materials tailored for specific, high-performance applications. The inherent properties it imparts—such as increased amorphousness, a higher Tg, and potential for bio-based sourcing—make it a candidate for several classes of functional materials:

Elastomers and Adhesives: The flexible, amorphous polymer chains that result from the inclusion of this compound are ideal for creating thermoplastic elastomers and pressure-sensitive adhesives. These materials require good flexibility, tackiness, and energy absorption, properties that are enhanced by the disruption of crystallinity.

High-Performance Coatings: In polyurethane or polyester coatings, this compound can enhance flexibility and impact resistance. The elevation of the glass transition temperature can also improve the thermal stability and durability of the coating, making it suitable for more demanding environments.

Shape Memory Polymers: The thermal transition (Tg) is a critical parameter in temperature-responsive shape memory polymers. By incorporating this compound, the Tg can be precisely tuned. A polymer can be deformed above its Tg and will hold its temporary shape when cooled. Upon reheating above Tg, the stored mechanical energy is released, and the material recovers its original form. The ability to adjust the Tg using monomers like this compound allows for the design of smart materials for applications in biomedical devices, actuators, and self-deploying structures.

Synthesis of Chemically Modified Derivatives for Novel Material Platforms

The true versatility of this compound as a chemical building block is fully realized through the chemical modification of its hydroxyl groups. These reactive sites allow for the synthesis of a wide array of derivatives, which can then be used to create novel material platforms. The presence of both a primary and a secondary hydroxyl group offers the potential for selective functionalization, further expanding its utility.

Standard chemical transformations can be applied to create these derivatives:

Esterification and Acrylation: The hydroxyl groups can be reacted with acrylic acid or its derivatives to form this compound diacrylate. This difunctional monomer can then be used in free-radical polymerization to form highly cross-linked thermoset networks. Such materials are widely used in UV-curable resins, coatings, and 3D printing, where rapid curing and high cross-link density are required to achieve desired mechanical properties and chemical resistance.

Functional Side-Chain Introduction: One or both hydroxyl groups can be used as a point of attachment for various functional moieties prior to polymerization. For example, esterification or etherification reactions can be used to attach groups that impart hydrophilicity (e.g., polyethylene glycol), antimicrobial properties, or specific binding capabilities. When this functionalized diol is then polymerized, the function is incorporated directly into the polymer backbone as a pendant side chain.

Conversion to Reactive Intermediates: The hydroxyl groups can be converted to other reactive groups to enable different polymerization chemistries. For instance, conversion to amines would allow its use in the synthesis of polyamides or polyureas. Conversion to azides would enable its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for creating complex polymer architectures like graft copolymers or polymer networks.

Through these synthetic modifications, this compound moves beyond being a simple diol for linear polymers and becomes a foundational platform for creating a new generation of advanced, functional, and sustainable materials.

Occurrence and Biosynthesis of 1,3 Nonanediol in Biological Systems

Identification and Characterization in Natural Sources

The presence of 1,3-Nonanediol has been confirmed in several natural contexts, particularly within the chemical communication systems of insects.

Presence in Insect Chemical Ecology (e.g., Bactrocera tryoni Spiroacetal Suite)

This compound has been identified as a component in the complex chemical secretions of certain insect species. Notably, it has been found in the glandular secretions of Bactrocera tryoni, commonly known as the Queensland fruit fly researchgate.netrsc.orgsenasica.gob.mxnih.govmdpi.com. In this species, this compound is part of a diverse suite of spiroacetals released by females, which are implicated in insect chemical ecology researchgate.netrsc.orgnih.gov. Specifically, research indicates that Bactrocera tryoni processes fatty acids to form 2,6-dioxygenated precursors, which are then cyclized into spiroacetals, with this compound being a significant component in these secretions researchgate.netnih.gov. It has also been noted as a secretion of the cucumber fly researchgate.net.

Enantiomeric Composition and Biological Relevance in Natural Isolates

The biological activity of chiral compounds often depends on their specific enantiomeric form. Studies on this compound have revealed that natural isolates can exhibit enantiomeric specificity. For instance, in Bactrocera tryoni, the naturally occurring this compound has been identified as the R-(-) enantiomer researchgate.net. This enantiomeric composition is biologically relevant, as it suggests a specific role in the insect's chemical communication or life processes, where one enantiomer may be more active or preferred than the other researchgate.netgoogle.com. The synthesis of optically active this compound has been achieved through methods like Sharpless asymmetric epoxidation, highlighting the importance of chirality in its biological context researchgate.net.

Elucidation of Biosynthetic Pathways for 1,3-Diols

The biosynthesis of 1,3-diols, including this compound, is an area of active research, with pathways often linked to fatty acid metabolism.

Enzymatic Functionalities and Metabolic Routes

The metabolic routes leading to 1,3-diols involve specific enzymatic transformations. While detailed pathways for this compound specifically are not exhaustively detailed in the provided search results, general pathways for 1,3-diols suggest the involvement of enzymes that introduce hydroxyl groups at the C1 and C3 positions of a fatty acid chain or its derivative. These pathways often involve a combination of oxidative and reductive steps researchgate.net. For example, research on other 1,3-diols indicates that enzymes like hydratases and reductases play crucial roles in converting precursor molecules into the final diol structure researchgate.netresearchgate.netoup.com.

Role of Modified β-Oxidation Pathways

A significant insight into the biosynthesis of 1,3-diols, particularly in insects like Bactrocera tryoni, points towards modified β-oxidation pathways researchgate.netnih.gov. The β-oxidation cycle is a fundamental metabolic process for fatty acid breakdown, typically yielding acetyl-CoA. However, modifications to this pathway, potentially involving specific cytochromes P450 and other enzymes, can lead to the formation of oxygenated intermediates, such as 2,6-dioxygenated precursors, which are then cyclized to form compounds like spiroacetals researchgate.netnih.gov. This suggests that the organism's normal fatty acid catabolism machinery is adapted to produce these more complex oxygenated molecules. Research into modified β-oxidation pathways is also relevant for the microbial production of various diols, indicating a conserved biochemical strategy google.comoup.commdpi.comnih.gov.

Strategies for Bio-Derived Production of this compound

The development of sustainable and efficient methods for producing this compound is an active area of interest, with microbial synthesis being a promising approach.

Engineered microorganisms, such as Escherichia coli and yeast, are being explored for the bio-derived production of various diols, including those with 1,3-diol structures google.comresearchgate.netresearchgate.netmdpi.comisisn.orginternationalscholarsjournals.commdpi.comfrontiersin.org. These strategies often involve the manipulation of native metabolic pathways or the introduction of synthetic pathways to convert renewable feedstocks like glucose or glycerol (B35011) into the desired diols google.comresearchgate.netresearchgate.netmdpi.comisisn.orginternationalscholarsjournals.commdpi.comfrontiersin.org. For instance, reverse β-oxidation (rBOX) pathways are being engineered for the modular synthesis of diverse diols, leveraging a minimal set of enzymes researchgate.netoup.com. While specific yields and enantioselectivity for this compound via these methods are not detailed in the provided snippets, the general advancements in microbial production of diols highlight the potential for developing such processes.

Theoretical and Computational Investigations of 1,3 Nonanediol Systems

Molecular Modeling and Conformational Analysis of 1,3-Diols

Understanding the three-dimensional structure and preferred conformations of diols is fundamental to predicting their reactivity and interactions. Computational methods are extensively used to map the potential energy surface of these molecules, identifying stable conformers and the energy barriers between them. For 1,3-diols, the presence of two hydroxyl groups separated by three carbon atoms allows for various spatial arrangements, including intramolecular hydrogen bonding, which significantly influences their conformational landscape.

Studies on propane-1,3-diol, a simpler analogue, have revealed a complex conformational profile. DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or PBE0/6-311+G(d,p), have been used to identify and characterize multiple stable conformers jetir.orgresearchgate.netsci-hub.se. These investigations often highlight the energetic preferences influenced by factors such as hydrogen bonding and steric interactions. For instance, calculations on propane-1,3-diol have identified dominant conformers, such as the tGG'g and gGG'g forms, which exhibit intramolecular hydrogen bonding sci-hub.se. The relative populations of these conformers are crucial for understanding the molecule's behavior in solution and during reactions.

Table 1: Conformer Populations of Propane-1,3-diol (Based on DFT Calculations)

| Conformer Designation | Description | Population (%) | Reference |

| GG' | Two gauche conformations | 26 | sci-hub.se |

| TG | One trans, one gauche | 18 | sci-hub.se |

| TT | Two trans conformations | 2 | sci-hub.se |

| tGG'g | Dominant conformer with intramolecular H-bonding | 36 | sci-hub.se |

| gGG'g | Dominant conformer with intramolecular H-bonding | 18 | sci-hub.se |

Note: Populations are approximate and derived from computational studies on propane-1,3-diol, serving as a representative example for 1,3-diol conformational analysis.

Ab initio computational methods have also been employed to examine conformationally biasing interactions in systems involving diols, such as chelates formed with Lewis acids. These studies can reveal favored conformers based on the orientation of substituents relative to the chelating agent acs.org. By analyzing geometric parameters like bond lengths, bond angles, and torsional angles, computational models provide detailed structural information that can be validated against experimental spectroscopic data jetir.org.

Reaction Mechanism Studies and Transition State Analysis for 1,3-Nonanediol Reactions

Computational methods are pivotal in dissecting the intricate mechanisms of reactions involving 1,3-diols, including their formation and subsequent transformations. DFT calculations are frequently used to map out reaction pathways, identify key intermediates, and characterize transition states (TSs), which represent the highest energy points along a reaction coordinate. This allows for the determination of activation energies and the prediction of reaction rates and selectivities.

The Prins reaction, which can lead to the formation of 1,3-diols, has been explored computationally. DFT studies have elucidated concerted pathways forming 1,3-diols as rate-determining steps (TS1), followed by subsequent steps such as bimolecular elimination (TS2) or conversion to hemiacetal intermediates and ring closure (TS4) beilstein-journals.org. Dynamical calculations using molecular dynamics models have further confirmed these transition states beilstein-journals.org.

Other reactions involving diols, such as hydrogenation of cyclic 1,3-diones to 1,3-diols, also benefit from computational scrutiny. DFT studies have investigated how protic solvents can influence catalytic activity by altering hydrogen transfer mechanisms and lowering transition barriers in metal-catalyzed hydrogenations nih.gov. Similarly, the diastereoselective reduction of β-hydroxy ketones to syn 1,3-diols has been computationally studied, revealing the importance of chelating agents and conformational biasing interactions in controlling the selectivity of reducing agent approach to transition states acs.org.

Table 2: Representative Reaction Steps and Transition States in 1,3-Diol Chemistry (Illustrative)

| Reaction Type | Key Step / Intermediate | Transition State (TS) | Computational Insight | Reference |

| Prins Reaction | 1,3-Diol Formation | TS1 | Concerted pathway, rate-determining step; geometry suggests carbocation-like character. | beilstein-journals.org |

| Prins Reaction | Allylic Alcohol Formation | TS2 | Bimolecular elimination from 1,3-diol. | beilstein-journals.org |

| Prins Reaction | Hemiacetal Formation | TS3 | Conversion of 1,3-diol to a hemiacetal intermediate. | beilstein-journals.org |

| Prins Reaction | Ring Closure | TS4 | Formation of 1,3-dioxane (B1201747) from hemiacetal intermediate. | beilstein-journals.org |

| β-Hydroxy Ketone Reduction | Syn 1,3-Diol Formation | Various TSs | Chelation-controlled reduction; conformational preferences of intermediates dictate approach of reducing agent, influencing syn/anti selectivity. | acs.org |

| Catalytic Hydrogenation | Diol Formation | Various TSs | Protic solvents can lower transition barriers by altering hydrogen transfer mechanisms. | nih.gov |

Note: This table provides illustrative examples of computational findings related to reaction mechanisms and transition states involving 1,3-diols. Specific energy values for transition states are highly dependent on the exact substrate and reaction conditions and are not universally tabulated here.

Computational analysis of reactivity parameters, such as molecular electrostatic potential (MEP) maps, can also provide insights into charge distribution and potential sites for interaction, such as hydrogen bonding, which are critical for understanding reaction mechanisms and molecular recognition nih.govresearchgate.net.

Rational Design of Catalytic Systems for 1,3-Diol Synthesis and Transformation

The rational design of catalysts for the synthesis and transformation of 1,3-diols is significantly advanced by computational studies. By elucidating reaction mechanisms and identifying key factors that govern selectivity (regio-, stereo-, and enantio-), computational chemists can guide the development of more efficient and selective catalytic systems.

DFT calculations are instrumental in understanding the origin of stereocontrol in catalytic reactions. For example, studies on the desymmetrization of 1,3-diols have utilized DFT to analyze how protecting groups influence enantioselectivity, leading to the design of improved protecting group strategies acs.org. Similarly, computational investigations into organocatalyzed functionalization of diols help rationalize observed selectivities based on steric and electronic effects, as well as noncovalent interactions between the catalyst, substrate, and transition state rsc.org. These insights enable the design of catalysts with specific structural motifs (e.g., boron, nitrogen, or phosphorus-based) tailored for particular transformations rsc.org.

Computational screening of potential catalysts and reaction conditions can also accelerate the discovery process. By predicting catalytic activity, selectivity, and stability, computational models can prioritize experimental efforts, leading to more efficient development of catalytic processes for diol synthesis and functionalization. For instance, studies on the hydrogenation of cyclic 1,3-diones to 1,3-diols have involved optimizing catalyst loading, temperature, pressure, and solvent choice, with computational studies aiding in the thermodynamic rationalization of observed epimerization nih.gov.

Compound List:

this compound

2-nitro,2-phenoxylate, propane-1,3-diol

Propane-1,3-diol

Ethylene (B1197577) glycol

1,2-propylene glycol

1,3-propylene glycol

2-methoxymethoxy-1,3-nonanediol

(R)-1,3-nonanediol

rel-(1S,3S)-1-Phenyl-1,3-nonanediol

4-hydroxy-2-pentanone

3-hydroxybutanal

Acetaldehyde

Crotonaldehyde

Ethylene

Cyclopentane-1,3-diol

(E)-4-[(pyridin-3-ylimino)methyl]benzene-1,3-diol

Chloranilic acid

Schiff base

Benzaldehyde

Isobutyraldehyde

1-phenyl-2,2-dimethyl propan-1,3-diol

Meldrum acid

L-proline

Future Research Directions and Emerging Paradigms for 1,3 Nonanediol

Innovations in Asymmetric Catalysis for Highly Enantioselective Production

Chiral diols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgnih.gov The development of methods for the highly enantioselective production of 1,3-Nonanediol is a critical research frontier. Innovations in asymmetric catalysis are central to achieving high yields of specific stereoisomers.

Future research will likely focus on several key areas:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.govresearchgate.net Proline-derived organocatalysts, for example, have been used to synthesize chiral 1,3-keto alcohols, which can then be reduced to chiral 1,3-diols with high enantiomeric purity. acs.orgnih.gov

Metal-Based Asymmetric Catalysis: Chiral metal complexes, such as oxazaborolidine reagents, are effective for the asymmetric reduction of β-hydroxy ketones to yield enantiomerically pure 1,3-diols. acs.orgresearchgate.net Research will continue to explore new, more efficient, and selective metal catalysts.

Biocatalytic Reduction: Enzymes, particularly reductases from various microorganisms, offer a highly selective means of reducing prochiral ketones to chiral alcohols. researchgate.net The biocatalytic reduction of β-hydroxy ketones is an important method for obtaining enantiomerically pure syn- and anti-1,3-diols. nih.govresearchgate.net This approach benefits from mild reaction conditions and high stereoselectivity.

Kinetic Resolution: Enzymatic kinetic resolution is another key strategy for separating enantiomers from a racemic mixture, providing access to highly enantiopure diols. nih.govresearchgate.net

The goal is to develop robust and scalable catalytic systems that provide access to all possible stereoisomers of this compound with near-perfect enantiomeric excess (>99% ee). acs.orgnih.gov

| Catalytic Strategy | Catalyst Type | Precursor | Key Outcome |

| Asymmetric Aldol (B89426) Reaction & Reduction | Proline-derived organocatalyst & Chiral oxazaborolidine | Aldehydes and Ketones | Chiral 1,3-diols with >99% enantiomeric excess. acs.orgnih.gov |

| Asymmetric Ring Opening/Cross Metathesis | Chiral Ruthenium Complex | Dioxygenated cyclobutenes | Enantioenriched 1,2-anti diols, adaptable for 1,3-diols. nih.gov |

| Albumin-directed Reduction | Bovine or Human Albumin with NaBH₄ | 1,3-Diketones, β-Hydroxyketones | Highly stereoselective formation of anti-1,3-diols. rsc.orgresearchgate.net |

| Biocatalytic Reduction | Dehydrogenases/Reductases | β-Hydroxy Ketones | Stereoselective synthesis of syn- or anti-1,3-diols. researchgate.net |

Expansion of this compound Applications in Novel Chemical Platforms

The unique structure of this compound, with its nine-carbon chain, suggests its potential as a versatile building block for new materials with tailored properties. Research is expected to explore its incorporation into a variety of polymer platforms.

Polyesters and Polyurethanes: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. qub.ac.ukmdpi.com The long aliphatic chain of this compound could impart increased flexibility, hydrophobicity, and hydrolytic stability to these polymers. acs.org This could be advantageous in applications such as coatings, adhesives, and elastomers. researchgate.net The presence of a secondary hydroxyl group can also influence polymer crystallinity and thermal properties. acs.org

Bio-based Polymers: As a potentially bio-derived monomer, this compound could be used to produce new, fully or partially bio-based polymers, contributing to a more sustainable materials economy. mdpi.com

Specialty Chemicals: Beyond polymers, this compound can serve as a precursor for various specialty chemicals. Its functional groups can be modified to create surfactants, lubricants, and components for cosmetics and personal care products. qub.ac.uk

The systematic study of the structure-property relationships of polymers incorporating this compound will be crucial for identifying high-value applications. acs.orgrsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Biotechnology

The most significant breakthroughs in this compound research are expected to emerge from the convergence of organic chemistry and biotechnology. This interdisciplinary approach combines the precision of chemical synthesis with the efficiency and sustainability of biological systems.

Chemo-enzymatic Synthesis: This strategy involves combining chemical and enzymatic steps to create efficient and highly selective synthetic routes. For example, an organocatalytic reaction could be used to create a chiral intermediate, which is then further transformed by an enzyme to produce the final enantiopure 1,3-diol. nih.govresearchgate.net

Synthetic Biology for Chemical Production: Advances in synthetic biology will enable the design of custom microbial cell factories specifically for this compound production. scispace.comrsc.org This involves integrating genes from different organisms into a host like E. coli to create an optimized production pathway from simple, renewable substrates. nih.govnih.gov

Fermentation of Engineered Strains: The development of robust fermentation processes for these engineered strains is a key challenge that requires collaboration between molecular biologists and chemical engineers to optimize conditions for yield, titer, and productivity on an industrial scale. researchgate.netresearchgate.net